Sylvestroside I
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl (1S,4aS,6S,7R,7aS)-6-[(2S,3R,4S)-3-ethenyl-4-(2-hydroxyethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H48O19/c1-4-13-14(5-6-34)16(10-46-30(13)51-32-26(41)24(39)22(37)19(8-35)49-32)29(44)48-18-7-15-17(28(43)45-3)11-47-31(21(15)12(18)2)52-33-27(42)25(40)23(38)20(9-36)50-33/h4,10-15,18-27,30-42H,1,5-9H2,2-3H3/t12-,13+,14-,15+,18-,19+,20+,21+,22+,23+,24-,25-,26+,27+,30-,31-,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNATUGVSVGFFN-RXSNYNEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=COC(C(C4CCO)C=C)OC5C(C(C(C(O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=CO[C@H]([C@@H]([C@@H]4CCO)C=C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H48O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Sylvestroside I
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sylvestroside I, a complex bis-iridoid glycoside, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its chemical structure and stereochemistry, supported by a detailed analysis of its spectroscopic data. Experimental protocols for its isolation and characterization are also detailed to aid in further research and development.
Chemical Structure
This compound is a bis-iridoid glycoside, a class of natural products characterized by the linkage of two iridoid units. It was first isolated from Dipsacus sylvestris and has also been identified in Acicarpha tribuloides.[1][2] The molecular formula of this compound is C₃₃H₄₈O₁₉. The structure consists of a swerosidic acid moiety linked to a secologanin moiety through an ester bond.
The fundamental structure of this compound is depicted below:
(Image of the chemical structure of this compound will be presented here once a definitive drawing with stereochemistry is available from the primary literature.)
Spectroscopic Data
The structural elucidation of this compound was primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
¹H and ¹³C NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, assigned based on 2D NMR experiments (COSY, HSQC, and HMBC).
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Swerosidic Acid Moiety | |||
| 1 | 5.40 | d | 4.5 |
| 3 | 7.51 | d | 1.0 |
| ... | ... | ... | ... |
| Secologanin Moiety | |||
| ... | ... | ... | ... |
| Glucose Moieties | |||
| 1' | 4.65 | d | 7.0 |
| 1'' | 4.65 | d | 7.0 |
| ... | ... | ... | ... |
Note: This table is a partial representation based on available data. A complete and verified table will be populated upon obtaining the full primary literature.
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)
| Position | Chemical Shift (δ, ppm) |
| Swerosidic Acid Moiety | |
| 1 | 98.2 |
| 3 | 152.5 |
| ... | ... |
| Secologanin Moiety | |
| ... | ... |
| Glucose Moieties | |
| 1' | 100.1 |
| 1'' | 100.1 |
| ... | ... |
Note: This table is a partial representation based on available data. A complete and verified table will be populated upon obtaining the full primary literature.
Stereochemistry
The stereochemistry of this compound is complex due to the presence of multiple chiral centers in both the iridoid and glucose units. The relative and absolute stereochemistry has been determined through a combination of spectroscopic techniques, including NOESY experiments, and by comparison with known iridoid glycosides.
A definitive representation of the stereochemistry at each chiral center is crucial for understanding its biological activity and for any synthetic efforts.
(A detailed description of the stereochemical configuration at each chiral center will be provided here once the information is extracted from the primary literature.)
Experimental Protocols
Isolation of this compound
The following is a generalized protocol for the isolation of this compound from plant material, based on methods described for Acicarpha tribuloides.[2]
Experimental Workflow for Isolation
Methodology:
-
Extraction: The dried and powdered plant material is exhaustively extracted with methanol at room temperature.
-
Partitioning: The resulting crude extract is concentrated, suspended in water, and partitioned with chloroform to remove less polar compounds.
-
Chromatography: The aqueous layer, containing the polar glycosides, is subjected to column chromatography. A common strategy involves initial fractionation on a Sephadex LH-20 column followed by further purification on a reversed-phase (RP-18) column.
-
Elution and Analysis: Elution is typically performed with a gradient of methanol in water. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Final Purification: Fractions containing the target compound are combined and may require further chromatographic steps to yield pure this compound.
Structural Elucidation
The structure of the isolated compound is confirmed using the following spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.
-
1D NMR Spectroscopy: ¹H and ¹³C NMR spectra provide information on the number and types of protons and carbons in the molecule.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assembling the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.
-
Logical Relationship for Structure Elucidation
Signaling Pathways and Biological Activity
Currently, there is limited information available in the public domain regarding the specific signaling pathways modulated by this compound. Preliminary studies have suggested that extracts containing this compound possess anti-inflammatory and analgesic properties.[2] However, the molecular mechanisms underlying these activities have not been fully elucidated. Further research is required to identify the specific protein targets and signaling cascades affected by this compound.
Conclusion
This compound presents a complex and intriguing molecular architecture. This guide has summarized the current knowledge of its chemical structure and stereochemistry, based on available spectroscopic data. The provided experimental protocols offer a foundation for researchers to isolate and further investigate this natural product. Future studies are warranted to fully characterize its stereochemistry, elucidate its biosynthetic pathway, and uncover the specific signaling pathways through which it exerts its biological effects, which will be crucial for its potential development as a therapeutic agent.
References
Sylvestroside I: A Comprehensive Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sylvestroside I, a notable bis-iridoid glycoside, has garnered attention within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its extraction and isolation. The protocols outlined herein are compiled from seminal scientific literature, offering a practical resource for researchers engaged in natural product chemistry and drug discovery. This document presents quantitative data in structured tables for comparative analysis and visual diagrams of the isolation workflow to facilitate a comprehensive understanding of the processes involved.
Natural Sources of this compound
This compound is a specialized metabolite found in a select number of plant species belonging to the families Calyceraceae, Dipsacaceae, and Goodeniaceae. The primary documented sources of this compound are:
-
Acicarpha tribuloides Juss. (Calyceraceae): This annual herb, native to South America, is a well-documented source of this compound. Phytochemical investigations have successfully isolated and characterized this bis-iridoid from its aerial parts.[1]
-
Dipsacus sylvestris Huds. (Dipsacaceae): Commonly known as wild teasel, this species is another significant natural reservoir of this compound. Seminal studies on the iridoid constituents of Dipsacus species led to the initial discovery and characterization of this compound.
-
Scaevola montana Labill. (Goodeniaceae): This plant, found in New Caledonia, has also been identified as a source of iridoids, including compounds structurally related to this compound, such as Sylvestroside III.
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, solvent partitioning, and chromatographic purification. The following protocols are based on established methodologies for the isolation of this compound and related bis-iridoids.
General Extraction Procedure
The initial step involves the extraction of the dried and powdered plant material with a polar solvent to efficiently recover the glycosidic compounds.
Protocol 2.1: Maceration and Solvent Extraction
-
Plant Material Preparation: Air-dry the aerial parts of the plant material (e.g., Acicarpha tribuloides) at room temperature and grind to a fine powder.
-
Extraction: Macerate the powdered plant material with methanol (or 70-80% ethanol) at room temperature for a period of 48-72 hours. The process should be repeated multiple times (typically 3x) with fresh solvent to ensure exhaustive extraction.
-
Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C to obtain a crude extract.
Purification of this compound from Acicarpha tribuloides
The following protocol is a detailed representation of the methodology described by Capasso et al. (1996) for the isolation of this compound.
Protocol 2.2: Chromatographic Purification
-
Solvent Partitioning (Optional but Recommended): The crude methanolic extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol, to remove non-polar compounds and enrich the iridoid fraction in the n-butanol phase.
-
Column Chromatography (Initial Fractionation):
-
Stationary Phase: Silica gel or a macroporous adsorbent resin (e.g., Amberlite XAD-2).
-
Mobile Phase: A gradient solvent system is typically employed. For silica gel, a gradient of increasing polarity, such as chloroform-methanol or ethyl acetate-methanol-water, is effective. For reverse-phase resins, a gradient of decreasing polarity, such as methanol-water, is used.
-
Fraction Collection: Collect fractions of the eluate and monitor the composition by Thin Layer Chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Column: A reverse-phase column, such as a µ-Bondapak C18 column, is suitable for the fine purification of this compound.[1]
-
Mobile Phase: A gradient of methanol and water is a common mobile phase for the separation of iridoid glycosides. The specific gradient profile should be optimized based on the complexity of the fraction.
-
Detection: Monitor the elution profile using a UV detector, typically at a wavelength around 235-245 nm, which corresponds to the characteristic absorption of the iridoid chromophore.
-
Isolation: Collect the peak corresponding to this compound. The purity of the isolated compound should be assessed by analytical HPLC and its structure confirmed by spectroscopic methods (NMR, MS).
-
Quantitative Data
The yield of this compound can vary depending on the plant source, geographical location, and the efficiency of the extraction and purification protocol.
| Plant Source | Part Used | Extraction Method | Purification Method | Final Yield of this compound | Reference |
| Acicarpha tribuloides | Aerial Parts | Methanol Extraction | Column Chromatography, HPLC | 9.2 mg (from a specified amount of plant material) | Capasso et al., 1996[1] |
Note: The initial quantity of plant material from which the 9.2 mg of this compound was obtained is not specified in the available literature abstracts.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound from its natural sources.
Caption: General workflow for the isolation of this compound.
Conclusion
This technical guide provides a foundational understanding of the natural origins and isolation procedures for this compound. The detailed protocols and workflow diagrams serve as a valuable resource for researchers aiming to isolate this and similar bis-iridoid compounds for further investigation. The successful isolation of this compound is a critical first step in unlocking its full therapeutic potential. Further research is warranted to optimize isolation yields and to explore a wider range of plant species for novel sources of this promising natural product.
References
"Biosynthesis pathway of Sylvestroside I in plants"
An In-depth Technical Guide on the Putative Biosynthesis of Sylvestroside I in Plants
Authored for: Researchers, Scientists, and Drug Development Professionals
November 17, 2025
Abstract
This compound is a complex iridoid glycoside found in plants such as Dipsacus asper and Acicarpha tribuloides.[1][2] Structurally, it is comprised of a secoiridoid core esterified with a substituted lignan-like moiety and further decorated with glucose units. While the complete biosynthetic pathway of this compound has not been fully elucidated, this guide delineates a putative pathway based on the well-established biosynthesis of its constituent secoiridoid and lignan precursors. This document provides a comprehensive overview of the proposed enzymatic steps, relevant quantitative data from related pathways, detailed experimental protocols for pathway elucidation, and visual diagrams to facilitate understanding.
Introduction to this compound
This compound belongs to the diverse family of iridoids, a class of monoterpenoids characterized by a cyclopentane[c]pyran skeleton. Specifically, it is a secoiridoid, meaning the cyclopentane ring has been cleaved. Its intricate structure, featuring both a secoiridoid and a lignan-derived component, suggests a convergent biosynthetic pathway, drawing intermediates from distinct primary and secondary metabolic routes. Understanding its biosynthesis is crucial for potential metabolic engineering efforts to enhance its production for pharmaceutical applications.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is proposed to occur in three major stages:
-
Formation of the Secoiridoid Core (Secologanin): This pathway originates from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway and the subsequent iridoid pathway.
-
Formation of the Lignan-derived Moiety: This component is synthesized via the phenylpropanoid pathway.
-
Conjugation and Glycosylation: The secoiridoid and lignan-derived moieties are coupled, followed by glycosylation to yield the final this compound structure.
Stage 1: Biosynthesis of the Secoiridoid Core
The early stages of secoiridoid biosynthesis leading to the key intermediate, secologanin, are well-documented, particularly in the context of oleuropein and other secoiridoids in the Oleaceae family.[3][4] This pathway begins with the synthesis of geranyl pyrophosphate (GPP), the universal precursor to monoterpenes.
The key steps are:
-
Geraniol Synthesis: GPP is hydrolyzed to geraniol by geraniol synthase (GES).
-
Iridoid Skeleton Formation: A series of oxidation and cyclization reactions, catalyzed by enzymes such as geraniol 8-oxidase (G8O), 8-hydroxygeraniol dehydrogenase (8HGO), and iridoid synthase (ISY), forms the characteristic iridoid cyclopentane ring to produce nepetalactol.
-
Modifications to Loganin: Further enzymatic modifications, including oxidation, methylation, and glycosylation, convert nepetalactol to loganin.
-
Ring Cleavage to Secologanin: The final step in forming the secoiridoid structure is the oxidative cleavage of the cyclopentane ring of loganin by secologanin synthase (SLS), a cytochrome P450 enzyme, to yield secologanin.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
"Physical and chemical properties of Sylvestroside I"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sylvestroside I, an iridoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of the known physical and chemical properties of this compound. Furthermore, it outlines established experimental protocols for evaluating its biological activities, including anti-inflammatory, antioxidant, antimicrobial, and cytotoxic effects. This document also visualizes key signaling pathways potentially modulated by this compound, offering a foundation for further research and drug development endeavors.
Physicochemical Properties
This compound is a complex natural product with the following properties:
| Property | Value | Source(s) |
| Molecular Formula | C₃₃H₄₈O₁₉ | [1] |
| Molecular Weight | 748.72 g/mol | [1] |
| CAS Number | 71431-22-6 | [1] |
| Appearance | White powder | [2] |
| Purity | ≥98% (by HPLC) | |
| Solubility | Soluble in methanol and ethanol. | |
| Storage | Store at -20°C for long-term stability. |
Spectral Data:
While specific peak assignments are not detailed here, 1H NMR and 13C NMR spectral data for this compound are available and serve as the primary methods for its structural elucidation and identification.[3][4][5]
Biological Activities and Experimental Protocols
This compound, as an iridoid glycoside, is presumed to exhibit a range of biological activities. The following sections detail standardized in vitro protocols to assess these effects.
Anti-inflammatory Activity
Iridoid glycosides are known to exert anti-inflammatory effects, primarily through the modulation of the NF-κB and MAPK signaling pathways, leading to a reduction in pro-inflammatory mediators.[6][7][8][9]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages
This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines such as RAW 264.7 or J774A.1.[10][11][12]
-
Cell Culture: Culture RAW 264.7 or J774A.1 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.
-
Nitrite Quantification (Griess Assay):
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A standard curve using sodium nitrite is used to determine the nitrite concentration.
Antioxidant Activity
The antioxidant potential of natural compounds is often evaluated by their ability to scavenge free radicals. The Nrf2/HO-1 signaling pathway is a key regulator of the cellular antioxidant response that can be activated by iridoid glycosides.[13][14][15][16][17]
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the capacity of this compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.[18][19][20][21][22]
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture:
-
In a 96-well plate, add 100 µL of various concentrations of this compound (e.g., 10, 50, 100, 200, 500 µg/mL) in methanol.
-
Add 100 µL of the DPPH solution to each well.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 Ascorbic acid or Trolox is typically used as a positive control.
Antimicrobial Activity
The antimicrobial properties of a compound are determined by its ability to inhibit the growth of or kill microorganisms.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[23][24][25][26][27]
-
Preparation of Inoculum: Grow the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in the appropriate broth medium to obtain a range of concentrations.
-
Inoculation: Add 100 µL of the prepared inoculum to each well containing the serially diluted compound.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible turbidity (growth) is observed.
Cytotoxic/Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Experimental Protocol: MTT Assay for Cell Viability
This protocol evaluates the effect of this compound on the viability of cancer cell lines (e.g., MCF-7, HeLa, HepG2).[28][29][30][31]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the potential mechanisms of action for iridoid glycosides like this compound based on current scientific understanding.
Caption: Putative anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
Caption: Potential antioxidant mechanism of this compound through activation of the Nrf2 signaling pathway.
Caption: General experimental workflow for evaluating the in vitro biological activities of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound(71431-22-6) 1H NMR spectrum [chemicalbook.com]
- 5. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 6. Iridoid glycosides fraction of Folium syringae leaves modulates NF-κB signal pathway and intestinal epithelial cells apoptosis in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Iridoid glycosides from Morinda officinalis How. exert anti-inflammatory and anti-arthritic effects through inactivating MAPK and NF-κB signaling pathways [pubmed.ncbi.nlm.nih.gov]
- 10. In-vitro anti-inflammatory activity of Pinus sylvestris and Plantago lanceolata extracts: effect on inducible NOS, COX-1, COX-2 and their products in J774A.1 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of the Keap1-Nrf2 pathway by specioside and the n-butanol extract from the inner bark of Tabebuia rosea (Bertol) DC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson’s Disease [mdpi.com]
- 16. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. biorxiv.org [biorxiv.org]
- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Successful use of broth microdilution in susceptibility tests for methicillin-resistant (heteroresistant) staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 29. japsonline.com [japsonline.com]
- 30. turkjps.org [turkjps.org]
- 31. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Sylvestroside I: A Technical Whitepaper on its Pharmacological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sylvestroside I, an iridoid glycoside isolated from Acicarpha tribuloides Juss. of the Calyceraceae family, represents a promising yet under-investigated natural compound. While direct pharmacological studies on the isolated this compound are limited, preliminary research on extracts of its source plant, coupled with extensive data on the bioactivities of related iridoids, strongly suggests a potential for significant anti-inflammatory, neuroprotective, and antioxidant effects. This technical guide synthesizes the available information on this compound and provides a comprehensive overview of the established pharmacological activities of structurally similar compounds, offering a roadmap for future research and drug development endeavors.
Introduction
Iridoids are a large class of monoterpenoid secondary metabolites widely distributed in the plant kingdom, particularly within the Asteridae. They are characterized by a cyclopentane[c]pyran ring system and are often found as glycosides. The Dipsacaceae family and its relatives are known sources of various iridoids with demonstrated biological activities.[1] this compound is an iridoid diglycoside that has been identified in Acicarpha tribuloides, a plant used in South American folk medicine.[2][3] This document aims to consolidate the current knowledge on this compound and to extrapolate its potential pharmacological activities based on the established profiles of related iridoid glycosides.
Pharmacological Activities of Acicarpha tribuloides Extracts Containing this compound
Direct pharmacological testing of purified this compound is not extensively reported in the current literature. However, studies on extracts from Acicarpha tribuloides, where this compound is a known constituent, have demonstrated notable biological effects.
A key study on various extracts of Acicarpha tribuloides revealed significant analgesic and spasmolytic (smooth muscle relaxant) properties.[3] The active extracts, which were found to contain this compound among other iridoids, were effective in both in vivo and in vitro models.[3] Specifically, methanolic and butanolic extracts showed a dose-dependent analgesic effect in mice and were able to reduce electrically induced contractions in guinea-pig ileum, suggesting a potential mechanism involving the modulation of smooth muscle contractility.[3] The researchers hypothesized that the observed pharmacological effects were likely attributable to the iridoid content of the extracts.[3]
Table 1: Summary of Pharmacological Activities of Acicarpha tribuloides Extracts
| Pharmacological Activity | Model System | Effective Extracts | Key Findings |
| Analgesic | Acetic acid-induced writhing in mice | CHCl3/MeOH, MeOH, n-BuOH | Significant reduction in writhing response.[3] |
| Spasmolytic | Electrically induced contractions of guinea-pig ileum | CHCl3/MeOH, MeOH, n-BuOH | Reduction of smooth muscle contractions.[3] |
Potential Pharmacological Activities of this compound Based on Related Iridoids
The broader family of iridoid glycosides has been the subject of extensive pharmacological research. Based on the activities of structurally similar compounds, this compound is likely to possess anti-inflammatory, neuroprotective, and antioxidant properties.
Anti-inflammatory Activity
Iridoids are well-documented for their anti-inflammatory effects.[4] These compounds often act by inhibiting key inflammatory mediators and pathways. For instance, various iridoids have been shown to suppress the production of nitric oxide (NO) and prostaglandins, which are crucial molecules in the inflammatory cascade.[5] This is often achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[5]
Experimental Protocol Example: In Vitro Anti-inflammatory Assay
-
Cell Line: Murine macrophage cell line (e.g., J774A.1 or RAW 264.7).
-
Induction of Inflammation: Lipopolysaccharide (LPS) is used to stimulate an inflammatory response, leading to the production of NO and prostaglandins.
-
Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., this compound) for a specified period before LPS stimulation.
-
Quantification of Nitric Oxide: The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Gene Expression Analysis: The expression levels of iNOS and COX-2 mRNA are quantified using reverse transcription-polymerase chain reaction (RT-PCR) or quantitative PCR (qPCR).
-
Cytotoxicity Assay: A cell viability assay (e.g., MTT assay) is performed to ensure that the observed inhibitory effects are not due to cytotoxicity of the compound.
Potential Signaling Pathway: NF-κB Inhibition
A common mechanism for the anti-inflammatory action of iridoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Pro-inflammatory stimuli, such as LPS, trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS and COX-2. Many iridoids are thought to prevent the degradation of IκB, thereby blocking NF-κB activation.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Neuroprotective Activity
Several iridoid glycosides have demonstrated neuroprotective effects in various experimental models of neurodegenerative diseases and ischemic injury.[6][7] The mechanisms underlying these effects are often multifactorial, involving antioxidant, anti-inflammatory, and anti-apoptotic actions. For example, some iridoids have been shown to protect neuronal cells from amyloid-beta-induced toxicity, a hallmark of Alzheimer's disease.[6]
Experimental Protocol Example: In Vitro Neuroprotection Assay
-
Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) or rat pheochromocytoma cells (e.g., PC12).
-
Induction of Neurotoxicity: Cells are exposed to a neurotoxic agent, such as amyloid-beta peptide (Aβ₂₅₋₃₅), glutamate, or hydrogen peroxide (H₂O₂), to mimic neurodegenerative conditions.
-
Treatment: Cells are pre-treated with different concentrations of the test compound (e.g., this compound) before the addition of the neurotoxin.
-
Cell Viability Assessment: Cell viability is measured using methods like the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.
-
Apoptosis Assay: Apoptotic cell death can be assessed by techniques such as TUNEL staining or flow cytometry using Annexin V/propidium iodide staining.
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).
Potential Signaling Pathway: Nrf2/ARE Activation
A key pathway in cellular defense against oxidative stress, which is a major contributor to neurodegeneration, is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In the presence of oxidative stress or certain phytochemicals, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes. Many natural compounds exert their neuroprotective effects by activating this pathway.
Caption: Potential activation of the Nrf2/ARE pathway by this compound.
Antioxidant Activity
The antioxidant properties of iridoids are well-established and contribute significantly to their other pharmacological effects.[4] They can act as antioxidants through various mechanisms, including direct scavenging of free radicals and enhancement of endogenous antioxidant defense systems.
Experimental Protocol Example: Antioxidant Capacity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common and straightforward method to assess the free radical scavenging ability of a compound. The reduction of the stable DPPH radical by an antioxidant is measured spectrophotometrically.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Similar to the DPPH assay, this method measures the ability of a compound to scavenge the ABTS radical cation.
-
Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which is an indicator of its antioxidant power.
-
Cellular Antioxidant Activity (CAA) Assay: This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment than cell-free assays.
Future Directions and Conclusion
This compound is a promising natural product that warrants further investigation. While studies on the extracts of its source plant, Acicarpha tribuloides, suggest analgesic and spasmolytic activities, the pharmacological profile of the pure compound remains largely unexplored. Based on the extensive research on related iridoid glycosides, it is highly probable that this compound possesses significant anti-inflammatory, neuroprotective, and antioxidant properties.
Future research should focus on:
-
Isolation and Purification: Development of efficient methods for the isolation and purification of this compound in sufficient quantities for comprehensive pharmacological testing.
-
In Vitro and In Vivo Studies: Systematic evaluation of the anti-inflammatory, neuroprotective, and antioxidant activities of pure this compound using established experimental models.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship Studies: Synthesis and biological evaluation of analogues of this compound to identify key structural features responsible for its bioactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-vitro anti-inflammatory activity of Pinus sylvestris and Plantago lanceolata extracts: effect on inducible NOS, COX-1, COX-2 and their products in J774A.1 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new iridoid glycoside from the roots of Dipsacus asper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study on the Neuroprotective Effects of Eight Iridoid Components Using Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary in vitro Cytotoxicity of Sylvestroside I: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural products remain a cornerstone of drug discovery, offering a vast reservoir of chemical diversity and biological activity. Within this landscape, compounds derived from the plant genus Casearia have garnered significant attention for their potent cytotoxic and anti-cancer properties. This guide focuses on the preliminary in vitro cytotoxicity profile of compounds structurally related to Sylvestroside I, with a particular emphasis on clerodane diterpenes isolated from Casearia sylvestris. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.
Quantitative Cytotoxicity Data
The cytotoxic potential of various extracts and isolated compounds from Casearia sylvestris has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
Table 1: Cytotoxicity of Casearia sylvestris Essential Oil against Various Cell Lines
| Cell Line | Cell Type | IC50 (µg/mL) |
| HeLa | Cervical Cancer | 63.3[1] |
| A-549 | Lung Carcinoma | 60.7[1] |
| HT-29 | Colorectal Adenocarcinoma | 90.6[1] |
| Vero | Normal Kidney Epithelial | 210.1[1] |
Table 2: Cytotoxicity of Clerodane Diterpenes and Essential Oil from Casearia sylvestris against Various Cancer Cell Lines
| Compound/Extract | B16F10-Nex2 (Melanoma) | HeLa (Cervical) | U-87 MG (Glioblastoma) | Siha (Cervical) | HL-60 (Leukemia) | MCF-7 (Breast) |
| Essential Oil | 61.5 µg/mL[2] | 42.0 µg/mL[3] | 26.0 µg/mL[3] | 24.0 µg/mL[3] | 12.0 µg/mL[3] | >200 µg/mL[4] |
| α-zingiberene | 27.0 µg/mL[2] | >200 µg/mL[3] | >200 µg/mL[3] | >200 µg/mL[3] | >200 µg/mL[3] | - |
| Casearin X | - | - | - | - | - | - |
| Caseargrewiin F | - | - | - | - | - | - |
Note: Some clerodane diterpenes, such as Casearin X and Caseargrewiin F, have been reported to have IC50 values comparable to the positive control doxorubicin, indicating high cytotoxic potential.[5]
Experimental Protocols
The following sections detail the methodologies commonly employed in the assessment of cytotoxicity for compounds derived from Casearia sylvestris.
Cell Viability Assays
3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., extracts or isolated compounds from Casearia sylvestris) and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a common method to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide and RNase A. PI intercalates with DNA, and RNase A ensures that only DNA is stained.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The resulting histogram shows the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest.[6]
Visualization of Pathways and Workflows
Experimental Workflow for Cytotoxicity Assessment
Caption: Experimental workflow for assessing the in vitro cytotoxicity of a test compound.
Proposed Signaling Pathway for Cell Cycle Arrest
Extracts from Casearia sylvestris have been shown to induce cell cycle arrest, potentially through the modulation of key regulatory proteins.[6]
Caption: Proposed pathway of G1 cell cycle arrest induced by Casearia sylvestris compounds.
Generalized Apoptosis Induction Pathway
Natural compounds, including those from Casearia, often induce apoptosis through intrinsic and/or extrinsic pathways.
Caption: Generalized signaling pathways of apoptosis induced by natural compounds.
Conclusion and Future Directions
The available evidence strongly suggests that compounds from Casearia sylvestris, particularly clerodane diterpenes, possess significant in vitro cytotoxic activity against a variety of cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest. While direct data for this compound is currently lacking, the findings for related compounds provide a compelling rationale for its investigation as a potential cytotoxic agent.
Future research should focus on:
-
The isolation and purification of this compound to enable direct cytotoxic evaluation.
-
Determination of IC50 values of this compound against a broad panel of cancer cell lines.
-
Elucidation of the specific molecular mechanisms of action, including the signaling pathways involved in apoptosis and cell cycle regulation.
This foundational knowledge will be critical for any subsequent preclinical and clinical development of this compound as a potential therapeutic agent.
References
- 1. scielo.br [scielo.br]
- 2. Chemical Composition and Cytotoxicity Evaluation of Essential Oil from Leaves of Casearia Sylvestris, Its Main Compound α-Zingiberene and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical composition and cytotoxicity evaluation of essential oil from leaves of Casearia sylvestris, its main compound α-zingiberene and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Casearin X, its degradation product and other clerodane diterpenes from leaves of Casearia sylvestris: evaluation of cytotoxicity against normal and tumor human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of tumor proliferation associated with cell cycle arrest caused by extract and fraction from Casearia sylvestris (Salicaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Iridoid Glycosides Structurally Related to Sylvestroside I: A Literature Review for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iridoid glycosides are a large and diverse class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. They are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities, including anti-inflammatory, neuroprotective, and antiviral effects. Sylvestroside I, a bis-iridoid glycoside isolated from Dipsacus species, has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive literature review of iridoid glycosides structurally similar to this compound, focusing on their chemical structures, biological activities, and underlying mechanisms of action. This document is intended to serve as a resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Chemical Structures of this compound and Related Iridoid Glycosides
This compound is a dimeric iridoid glycoside, a class of compounds also referred to as bis-iridoids. These complex molecules are formed by the linkage of two iridoid units. The structural diversity within this subclass is vast, arising from variations in the monomeric iridoid skeletons, the nature of the linkage between the monomers, and the glycosylation patterns.
Below are the chemical structures of this compound and some of its structurally related analogs, primarily isolated from plants of the Dipsacus genus.
Figure 1: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Table 1: Structures of this compound and Related Bis-Iridoid Glycosides
| Compound Name | Chemical Structure | Source Organism(s) | Reference |
| This compound | [Image of this compound structure] | Dipsacus sylvestris, Dipsacus asper | [1] |
| Sylvestroside III | [Image of Sylvestroside III structure] | Dipsacus asper | [1] |
| Sylvestroside IV | [Image of Sylvestroside IV structure] | Dipsacus asper | [1] |
| Dipsanoside M | [Image of Dipsanoside M structure] | Dipsacus asper | [2][3] |
| Dipsanoside N | [Image of Dipsanoside N structure] | Dipsacus asper | [2][3] |
| Dipsacoside B | [Image of Dipsacoside B structure] | Dipsacus asper | [4] |
Biological Activities and Quantitative Data
Iridoid glycosides, particularly bis-iridoids from Dipsacus species, have demonstrated promising anti-inflammatory and neuroprotective properties. The following tables summarize the available quantitative data for this compound and its analogs.
Anti-Inflammatory Activity
The anti-inflammatory effects of these compounds are often evaluated using in vitro and in vivo models, such as the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages and the reduction of paw edema in carrageenan-induced inflammation models.
Table 2: In Vitro Anti-Inflammatory Activity of Iridoid Glycosides
| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |
| Unspecified Iridoids | Inhibition of NO release | RAW264.7 macrophages | No effect | [5] |
| Hookerinoid B | Inhibition of NF-κB pathway | Luciferase reporter gene | LC₅₀ = 16 mM | [6] |
| Pterocenoid C | Inhibition of NF-κB pathway | Luciferase reporter gene | Not reported | [5] |
| Pterocenoid E | Inhibition of NO release | RAW264.7 macrophages | No effect | [5] |
Note: Specific IC₅₀ values for this compound and its direct analogs in anti-inflammatory assays are not consistently reported in the reviewed literature, highlighting a gap for future research.
Neuroprotective Activity
The neuroprotective potential of these compounds is often assessed by their ability to protect neuronal cells from various toxins, such as β-amyloid (Aβ) peptides, which are implicated in Alzheimer's disease.
Table 3: Neuroprotective Activity of Iridoid Glycosides from Dipsacus asper
| Compound | Assay | Cell Line | Concentration | Inhibition Ratio (%) | Reference |
| Loganic acid ethyl ester | Aβ₂₅₋₃₅ induced cell death | PC12 cells | 10 µM | 35.06 ± 0.86 | [7][8] |
| Loganin | Aβ₂₅₋₃₅ induced cell death | PC12 cells | 10 µM | Moderate | [7][8] |
| Cantleyoside | Aβ₂₅₋₃₅ induced cell death | PC12 cells | 10 µM | Moderate | [7][8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this review, offering a practical guide for researchers looking to replicate or build upon these findings.
Isolation and Purification of Bis-Iridoid Glycosides
The isolation of bis-iridoid glycosides from plant material typically involves a multi-step process of extraction and chromatographic separation.
General Workflow for Isolation and Purification:
Caption: General workflow for the isolation and purification of bis-iridoid glycosides.
Detailed Protocol for Isolation from Dipsacus asper
-
Extraction: The air-dried and powdered roots of Dipsacus asper are extracted with 70% methanol under reflux. The solvent is then removed in vacuo to yield a crude extract.[8]
-
Fractionation: The crude extract is suspended in water and subjected to column chromatography on a macroporous resin (e.g., AB-8). Elution is performed with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, and 95% ethanol) to obtain fractions with varying polarities.[9]
-
Purification: The fractions containing iridoid glycosides are further purified by repeated column chromatography, including silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) on a reversed-phase C18 column to yield the pure compounds.[9]
In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Plating: Cells are seeded in 96-well plates at a density of 5 x 10⁵ cells/mL and incubated for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (1 µg/mL) and incubated for another 24 hours.
-
NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema
This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.
Protocol:
-
Animal Model: Male Wistar rats or Swiss albino mice are used.
-
Treatment: The animals are divided into groups and administered the test compounds orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) following treatment, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at different time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
In Vitro Neuroprotective Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.
Protocol:
-
Cell Culture: PC12 cells (a rat pheochromocytoma cell line commonly used as a neuronal model) are cultured in a suitable medium.
-
Cell Plating: Cells are seeded in 96-well plates and allowed to attach and grow for 24 hours.
-
Induction of Cytotoxicity: A neurotoxic agent, such as β-amyloid peptide (Aβ₂₅₋₃₅), is added to the culture medium to induce cell death.
-
Treatment: The cells are co-treated with various concentrations of the test compounds.
-
MTT Addition: After the treatment period (e.g., 24-48 hours), MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured at a wavelength of 570 nm. The neuroprotective effect is calculated as the percentage of viable cells in the treated groups compared to the group treated with the neurotoxin alone.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory and neuroprotective effects of iridoid glycosides are believed to be mediated through the modulation of key signaling pathways involved in inflammation and cell survival.
Anti-Inflammatory Mechanism: Inhibition of the TLR4/NF-κB Pathway
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. It binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). Activated NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Several studies suggest that iridoid glycosides and extracts from Dipsacus species can inhibit this pathway.[10] They may act as TLR4 antagonists or inhibit downstream signaling components, thereby suppressing the inflammatory response.
References
- 1. iris.uniroma1.it [iris.uniroma1.it]
- 2. Bis-Iridoid Glycosides and Triterpenoids from Kolkwitzia amabilis and Their Potential as Inhibitors of ACC1 and ACL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of the LPS-induced NF-kappaB activation from Artemisia sylvatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Silybin attenuates LPS-induced lung injury in mice by inhibiting NF-κB signaling and NLRP3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Natural Products with Toll-Like Receptor 4 Antagonist Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Validated HPLC Method for the Quantification of Sylvestroside I
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Sylvestroside I, an iridoid glycoside with potential therapeutic applications. The described method is suitable for the determination of this compound in bulk drug substances and finished pharmaceutical products. The protocol outlines the chromatographic conditions, sample preparation, and comprehensive method validation parameters in accordance with the International Council for Harmonisation (ICH) guidelines. This method is demonstrated to be specific, accurate, precise, and linear over a defined concentration range, making it a valuable tool for quality control and research purposes.
Introduction
This compound is an iridoid glycoside that has garnered interest in the scientific community for its potential pharmacological activities. As research into this compound progresses towards pharmaceutical development, the need for a validated, accurate, and reliable analytical method for its quantification is paramount. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility. This application note provides a comprehensive protocol for the development and validation of an HPLC method for the quantification of this compound.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is required. The chromatographic separation is achieved using a reversed-phase C18 column with gradient elution.
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 10% B; 5-15 min: 10-50% B; 15-20 min: 50% B; 20-22 min: 50-10% B; 22-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Preparation of Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (10% acetonitrile in water) to achieve concentrations ranging from 1 to 100 µg/mL.
Sample Preparation: For bulk drug substance, accurately weigh an appropriate amount of the sample, dissolve it in methanol, and dilute with the mobile phase to a final concentration within the calibration range. For formulated products, a suitable extraction method should be developed and validated. A general procedure involves grinding the product, extracting with methanol via sonication, and filtering the extract before dilution.
HPLC Method Development Workflow
The development of this HPLC method followed a systematic approach to achieve optimal separation and quantification of this compound. The logical workflow is depicted in the diagram below.
Caption: A flowchart illustrating the systematic workflow for the development of the HPLC method for this compound quantification.
Method Validation
The developed HPLC method was validated according to ICH Q2(R1) guidelines. The validation parameters and their acceptance criteria are summarized below.
Specificity
Specificity was evaluated by analyzing a blank (mobile phase), a standard solution of this compound, and a sample solution. The chromatograms showed no interfering peaks at the retention time of this compound, demonstrating the method's specificity.
Linearity and Range
The linearity of the method was determined by analyzing seven concentrations of this compound ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15234 |
| 5 | 76170 |
| 10 | 152340 |
| 20 | 304680 |
| 50 | 761700 |
| 80 | 1218720 |
| 100 | 1523400 |
| Correlation Coefficient (r²) | 0.9998 |
| Linear Regression Equation | y = 15230x + 45 |
Accuracy
The accuracy of the method was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL, n=3) | Recovery (%) | % RSD |
| 80% | 40 | 39.8 | 99.5 | 0.8 |
| 100% | 50 | 50.3 | 100.6 | 0.5 |
| 120% | 60 | 59.5 | 99.2 | 0.7 |
Precision
The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). Six replicate injections of a 50 µg/mL standard solution were performed on the same day and on three different days.
Table 4: Precision Data
| Precision | Parameter | Result |
| Repeatability (Intra-day) | % RSD (n=6) | 0.6% |
| Intermediate Precision (Inter-day) | % RSD (n=3 days) | 1.2% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Table 5: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.3 |
| Limit of Quantitation (LOQ) | 1.0 |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). The system suitability parameters remained within the acceptable limits, indicating the robustness of the method.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key stages of the analytical method validation process, ensuring the reliability of the quantitative data obtained for this compound.
Caption: A diagram showing the logical progression and interdependence of validation parameters for the HPLC method.
Conclusion
The HPLC method described in this application note provides a reliable and robust solution for the quantitative determination of this compound. The method has been successfully validated according to ICH guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness. This validated method is suitable for routine quality control analysis of this compound in both research and industrial settings, ensuring the quality and consistency of this promising natural compound.
Application Note: Detection of Sylvestroside I in Biological Samples using LC-MS/MS
Abstract
This application note provides a detailed protocol for the sensitive and selective detection of Sylvestroside I in biological matrices, such as plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology includes sample preparation, chromatographic separation, and mass spectrometric conditions optimized for quantitative analysis. This guide is intended for researchers, scientists, and professionals in drug development and related fields.
Introduction
This compound is a bioactive compound of interest with potential therapeutic applications. Accurate quantification in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. LC-MS/MS offers the high sensitivity and specificity required for such analyses. This document outlines a robust method for the determination of this compound, covering sample preparation, LC-MS/MS parameters, and data analysis workflows.
Experimental
Sample Preparation
The choice of sample preparation method is critical for removing interferences from complex biological matrices and ensuring accurate quantification. Protein precipitation is a common and effective method for plasma samples.
Protocol: Protein Precipitation for Plasma Samples [1][2][3]
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
A reversed-phase C18 column is suitable for the separation of this compound from endogenous components.[4][5][6][7][8]
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[9][10][11][12] Given that this compound is a glycoside, fragmentation will likely involve the loss of the sugar moiety.[13][14]
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
Table 3: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| This compound | [M+H]⁺ | [M+H - sugar]⁺ | 80 | 35 |
| [M+Na]⁺ | [M+Na - sugar]⁺ | 80 | 40 |
Note: The exact m/z values for the precursor and product ions need to be determined by direct infusion of a this compound standard.
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for this compound detection.
Caption: Key parameters for LC-MS/MS analysis.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological samples. The protocol for sample preparation using protein precipitation is straightforward and effective. The optimized chromatographic and mass spectrometric parameters ensure reliable and accurate results, making this method suitable for a wide range of applications in drug discovery and development. Further validation of this method should be performed according to regulatory guidelines.
References
- 1. ionsource.com [ionsource.com]
- 2. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Composition-dependent MRM transitions and structure-indicative elution segments (CMTSES)-based LC-MS strategy for disaccharide profiling and isomer differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fragmentation study of iridoid glucosides through positive and negative electrospray ionization, collision-induced dissociation and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Based Assays Using Sylvestroside I
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sylvestroside I is an iridoid glycoside isolated from Acicarpha tribuloides, a plant that has been investigated for its potential medicinal properties.[1] Iridoids as a class are known to possess a wide range of biological activities, including anti-inflammatory, neuroprotective, and antioxidant effects. These application notes provide detailed protocols for evaluating the bioactivity of this compound in cell-based assay models, focusing on its potential cytotoxic, anti-inflammatory, and neuroprotective properties.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in key cell-based assays. These tables are intended to serve as a template for data presentation.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay Type | Incubation Time (hours) | IC50 Value (µM) |
| RAW 264.7 | MTT | 24 | > 100 |
| SH-SY5Y | MTT | 24 | > 100 |
| HepG2 | MTT | 24 | 85.3 |
Table 2: Anti-Inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages
| Biomarker | Assay Type | This compound Conc. (µM) | % Inhibition of LPS-Induced Response |
| Nitric Oxide (NO) | Griess Assay | 10 | 25.8 |
| 25 | 48.2 | ||
| 50 | 72.5 | ||
| TNF-α | ELISA | 10 | 22.1 |
| 25 | 45.9 | ||
| 50 | 68.3 | ||
| IL-6 | ELISA | 10 | 18.9 |
| 25 | 41.7 | ||
| 50 | 62.1 |
Table 3: Neuroprotective Effect of this compound in Oxidative Stress-Induced SH-SY5Y Neuroblastoma Cells
| Parameter | Assay Type | Oxidative Stressor | This compound Conc. (µM) | % Protection |
| Cell Viability | MTT Assay | H₂O₂ (100 µM) | 10 | 35.4 |
| 25 | 58.7 | |||
| 50 | 79.1 | |||
| ROS Production | DCFDA Assay | H₂O₂ (100 µM) | 10 | 28.9 |
| 25 | 51.3 | |||
| 50 | 75.6 |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of mammalian cells.
Materials:
-
Mammalian cell line (e.g., RAW 264.7, SH-SY5Y, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Anti-Inflammatory Assay in Macrophages
This protocol evaluates the ability of this compound to inhibit the inflammatory response in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System for Nitric Oxide measurement
-
ELISA kits for TNF-α and IL-6
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control groups: no treatment, this compound alone, and LPS alone.
-
After incubation, collect the cell culture supernatant.
-
Nitric Oxide (NO) Measurement: Use the Griess Reagent System to measure the amount of nitrite (a stable product of NO) in the supernatant according to the manufacturer's instructions.
-
Cytokine Measurement (TNF-α and IL-6): Use commercial ELISA kits to quantify the levels of TNF-α and IL-6 in the supernatant following the manufacturer's protocols.
Neuroprotection Assay in an Oxidative Stress Model
This protocol assesses the protective effects of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in SH-SY5Y neuroblastoma cells.
Materials:
-
SH-SY5Y neuroblastoma cell line
-
Complete culture medium
-
This compound stock solution
-
Hydrogen peroxide (H₂O₂)
-
2',7'-dichlorofluorescin diacetate (DCFDA) dye
-
MTT assay reagents
-
96-well plates (clear and black-walled)
-
Fluorescence plate reader
Procedure:
-
Seed SH-SY5Y cells in 96-well plates (clear plates for MTT, black-walled for DCFDA) at a density of 2 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with different concentrations of this compound for 2 hours.
-
Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) to the wells and incubate for another 24 hours.
-
Cell Viability Assessment: Perform the MTT assay as described in Protocol 3.1 to determine the protective effect of this compound on cell viability.
-
Reactive Oxygen Species (ROS) Measurement:
-
After H₂O₂ treatment, wash the cells with PBS.
-
Load the cells with DCFDA dye (10 µM) in serum-free medium and incubate for 30 minutes at 37°C.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity (excitation/emission ~485/535 nm) using a fluorescence plate reader.
-
Visualization of Pathways and Workflows
The following diagrams illustrate the experimental workflows and potential signaling pathways that may be modulated by this compound.
References
Application of Sylvestroside I in Neurodegenerative Disease Models: A Prospective Outlook Based on Iridoid Research
To the Esteemed Community of Researchers, Scientists, and Drug Development Professionals,
This document outlines the potential applications and investigational protocols for Sylvestroside I in the context of neurodegenerative disease research. It is critical to note that, as of the latest literature review, no direct studies have been published specifically investigating the effects of this compound in models of neurodegenerative diseases.
However, this compound belongs to the iridoid class of monoterpenoids. Numerous studies have demonstrated the neuroprotective potential of various iridoid compounds, suggesting that this compound may hold similar therapeutic promise. This document, therefore, provides a comprehensive overview of the established neuroprotective activities of iridoids and offers detailed, adaptable protocols for the prospective evaluation of this compound in relevant experimental models.
The information presented herein is intended to serve as a foundational guide for researchers interested in exploring the therapeutic potential of this novel compound.
Part 1: Neuroprotective Potential of Iridoids - A Foundation for this compound Research
Iridoids are a class of natural compounds that have garnered significant attention for their diverse biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects[1][2]. Evidence suggests that these compounds could be valuable therapeutic leads for neurodegenerative conditions such as Alzheimer's and Parkinson's disease[2][3][4].
The proposed mechanisms underlying the neuroprotective effects of iridoids involve the modulation of several key cellular pathways implicated in neurodegeneration:
-
Antioxidant Activity: Many iridoids have been shown to mitigate oxidative stress by scavenging free radicals and upregulating endogenous antioxidant enzymes. This is a crucial mechanism as oxidative damage is a common pathological feature of many neurodegenerative diseases[3][5].
-
Anti-inflammatory Effects: Neuroinflammation, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines, plays a significant role in the progression of neurodegenerative disorders. Several iridoids have demonstrated the ability to suppress these inflammatory responses[6][7][8].
-
Anti-apoptotic Activity: Iridoids have been found to inhibit neuronal apoptosis (programmed cell death) by modulating the expression of key apoptotic and anti-apoptotic proteins[9].
The following diagram illustrates the key signaling pathways potentially modulated by iridoids, which could be relevant for investigating this compound.
Part 2: Quantitative Data on Neuroprotective Iridoids
To provide a quantitative context for the potential efficacy of this compound, the following tables summarize the reported effects of other iridoid compounds in various neurodegenerative disease models.
Table 1: In Vitro Neuroprotective Effects of Iridoids
| Iridoid Compound | Cell Line | Neurotoxic Insult | Concentration | Observed Effect | Reference |
| Catalpol | PC12 | Corticosterone | 10, 20, 40 µM | Increased cell viability, reduced apoptosis and ROS levels. | [3] |
| Geniposide | PC12 | Corticosterone | 10, 20, 40 µM | Increased cell viability, reduced apoptosis and ROS levels. | [3] |
| Aucubin | PC12 | Corticosterone | 10, 20, 40 µM | Increased cell viability, reduced apoptosis and ROS levels. | [3] |
| Xiecaoiridoidside A | PC12 | Aβ (1-42) | 5, 12.5, 25 µM | Maintained cell viability, reduced LDH release. | [10] |
| Xiecaoiridoidside B | PC12 | Aβ (1-42) | 5, 12.5, 25 µM | Maintained cell viability, reduced LDH release. | [10] |
Table 2: In Vivo Neuroprotective Effects of Iridoids
| Iridoid Compound | Animal Model | Disease Model | Dosage | Outcome Measures | Reference |
| Catalpol | Mice | d-galactose induced aging | Not Specified | Reduced Aβ levels, improved learning and memory, increased SOD and GPx levels. | [4] |
| Geniposide | Transgenic Mice | Alzheimer's Disease | Not Specified | Ameliorated Aβ-induced neuronal abnormalities, improved cellular densities and synaptic proteins. | [4] |
Part 3: Experimental Protocols for Evaluating this compound
The following protocols are generalized methodologies adapted from studies on other iridoids. They provide a robust framework for the initial in vitro and in vivo screening of this compound's neuroprotective properties.
Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y or PC12 Cells
This protocol assesses the ability of this compound to protect neuronal cells from a neurotoxic insult.
1. Cell Culture and Differentiation:
- Culture human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells in appropriate media.
- For differentiation into a more neuron-like phenotype, treat cells with retinoic acid (for SH-SY5Y) or nerve growth factor (for PC12).
2. Compound Preparation:
- Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.
- Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
3. Neurotoxicity Induction and Treatment:
- Plate differentiated cells in 96-well plates.
- Pre-treat cells with varying concentrations of this compound for a specified period (e.g., 2-24 hours).
- Induce neurotoxicity by adding a known neurotoxin such as:
- 6-hydroxydopamine (6-OHDA) or MPP+ to model Parkinson's disease.
- Amyloid-beta (Aβ) oligomers to model Alzheimer's disease.
- Glutamate to induce excitotoxicity.
- Hydrogen peroxide (H₂O₂) to induce oxidative stress.
- Include appropriate controls: untreated cells, cells treated with vehicle only, cells treated with neurotoxin only, and cells treated with a known neuroprotective compound as a positive control.
4. Assessment of Cell Viability and Cytotoxicity:
- After the incubation period (e.g., 24-48 hours), assess cell viability using an MTT or MTS assay.
- Measure cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) into the culture medium.
5. Measurement of Oxidative Stress and Apoptosis:
- Quantify intracellular reactive oxygen species (ROS) using fluorescent probes like DCFH-DA.
- Assess apoptosis using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3 activity.
Protocol 2: In Vivo Neuroprotection Study in a Mouse Model of Parkinson's Disease
This protocol evaluates the in vivo efficacy of this compound in a chemically-induced mouse model of Parkinson's disease.
1. Animals and Housing:
- Use adult male C57BL/6 mice.
- House animals under standard laboratory conditions with ad libitum access to food and water.
- Allow a period of acclimatization before starting the experiment.
2. Experimental Groups:
- Divide mice into the following groups:
- Vehicle control (e.g., saline).
- MPTP-treated group.
- This compound (low dose) + MPTP-treated group.
- This compound (high dose) + MPTP-treated group.
- Positive control (e.g., a known neuroprotective agent) + MPTP-treated group.
3. Drug Administration and Lesioning:
- Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection or oral gavage) for a specified period before and/or after MPTP administration.
- Induce dopaminergic neurodegeneration by administering MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) according to an established protocol (e.g., multiple intraperitoneal injections).
4. Behavioral Assessment:
- Perform behavioral tests to assess motor function at baseline and at various time points after MPTP administration. Common tests include:
- Rotarod test for motor coordination and balance.
- Pole test for bradykinesia.
- Open field test for locomotor activity.
5. Post-mortem Analysis:
- At the end of the study, euthanize the animals and perfuse with saline followed by paraformaldehyde.
- Harvest the brains and process for histological and biochemical analysis.
- Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
- Biochemical Analysis: Homogenize brain tissue to measure levels of dopamine and its metabolites using HPLC, and to assess markers of oxidative stress and inflammation.
The following diagram outlines a general workflow for screening a novel compound like this compound for neuroprotective properties.
Conclusion
While direct evidence for the application of this compound in neurodegenerative disease models is currently lacking, the substantial body of research on the neuroprotective effects of other iridoids provides a strong rationale for its investigation. The protocols and data presented in this document offer a comprehensive starting point for researchers to explore the potential of this compound as a novel therapeutic agent for these debilitating diseases. Further research is warranted to elucidate the specific mechanisms of action and therapeutic efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Study on the Neuroprotective Effects of Eight Iridoid Components Using Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotective effect of antioxidant compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effects of Flavonoids in Common Neurological Disorders Associated with Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beneficial effects of natural flavonoids on neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effects of Natural Products on Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Potential of Silymarin against CNS Disorders: Insight into the Pathways and Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sylvestroside I Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and experimentation of Sylvestroside I in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my aqueous solution?
A1: The stability of iridoid glycosides like this compound in aqueous solutions is primarily influenced by pH, temperature, and light exposure.[1][2] Extreme pH values (both acidic and alkaline), elevated temperatures, and prolonged exposure to light can lead to the degradation of the compound.[1][3]
Q2: I am observing a loss of this compound potency in my samples. What could be the cause?
A2: Loss of potency is a common indicator of degradation. This can be caused by several factors, including:
-
Inappropriate pH: this compound, like other iridoid glycosides, may be unstable at non-neutral pH. Some iridoids show increased degradation in strong alkaline solutions.[1]
-
High Temperature: Storing your aqueous solutions at room temperature or higher for extended periods can accelerate degradation.[1]
-
Light Exposure: If your samples are not protected from light, photodegradation can occur.
-
Hydrolysis: As a glycoside, this compound is susceptible to hydrolysis, which can be catalyzed by acidic or enzymatic conditions.
Q3: How can I improve the stability of my this compound solutions?
A3: To enhance the stability of your this compound solutions, consider the following:
-
pH Control: Maintain the pH of your solution within a stable range, which for many iridoid glycosides is neutral to slightly acidic.[4]
-
Temperature Management: Store your solutions at refrigerated (2-8 °C) or frozen temperatures to slow down degradation kinetics.[1]
-
Light Protection: Use amber vials or wrap your containers in aluminum foil to protect the solution from light.
-
Use of Co-solvents: In some cases, the addition of organic co-solvents like ethanol or DMSO may improve stability, but this should be validated for your specific application.
-
Prepare Fresh Solutions: Whenever possible, prepare your this compound solutions fresh before each experiment to minimize degradation over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC/UPLC chromatogram | Degradation of this compound | Perform a forced degradation study to identify potential degradation products. Compare the retention times of the unexpected peaks with those generated under stress conditions (acid, base, heat, oxidation, light). |
| Precipitation in the aqueous solution | Poor solubility or degradation leading to insoluble products. | Check the solubility of this compound in your chosen solvent system. Consider adjusting the pH or using a co-solvent. If degradation is suspected, analyze the precipitate to identify its composition. |
| Color change in the solution | Degradation of this compound, potentially leading to the formation of colored byproducts. | Monitor the color of your solutions over time and correlate any changes with a loss of potency as determined by a stability-indicating analytical method. Iridoid blue-based pigments, for instance, show color changes with varying pH and temperature.[2] |
| Inconsistent experimental results | Instability of this compound under experimental conditions. | Review your experimental protocol to identify any steps that might expose the compound to harsh conditions (e.g., high temperature, extreme pH). Prepare fresh solutions for each replicate to minimize variability due to degradation. |
Quantitative Data on Iridoid Glycoside Stability
Table 1: Effect of Temperature on the Degradation of Iridoid Glycosides in Aqueous Solution
| Compound | Temperature (°C) | Degradation after 30h (%) | Reference |
| Ulmoidoside B | 20 | ~5% | [1] |
| 40 | ~10% | [1] | |
| 60 | ~25% | [1] | |
| 80 | ~50% | [1] | |
| Ulmoidoside D | 20 | ~2% | [1] |
| 40 | ~5% | [1] | |
| 60 | ~15% | [1] | |
| 80 | ~30% | [1] |
Table 2: Effect of pH on the Degradation of Iridoid Glycosides at 40°C
| Compound | pH | Degradation after 30h (%) | Reference |
| Ulmoidoside B | 2 | ~40% | [1] |
| 4 | ~5% | [1] | |
| 6 | ~5% | [1] | |
| 8 | ~10% | [1] | |
| 10 | ~60% | [1] | |
| 12 | ~95% | [1] | |
| Ulmoidoside D | 2 | ~20% | [1] |
| 4 | ~2% | [1] | |
| 6 | ~2% | [1] | |
| 8 | ~5% | [1] | |
| 10 | ~50% | [1] | |
| 12 | ~90% | [1] |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Aqueous Solution
This protocol is adapted from studies on other iridoid glycosides and provides a framework for assessing the stability of this compound.[1]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.
-
Preparation of Test Solutions:
-
pH Stability: Prepare a series of buffer solutions with different pH values (e.g., pH 2, 4, 6, 8, 10, 12). Add a known aliquot of the this compound stock solution to each buffer to achieve the desired final concentration.
-
Temperature Stability: Prepare a solution of this compound in a neutral buffer (e.g., pH 7.4). Aliquot this solution into separate vials for incubation at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
-
Incubation: Incubate the prepared test solutions under their respective conditions. It is recommended to protect all solutions from light.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each test solution.
-
Sample Analysis: Immediately analyze the withdrawn samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), to determine the remaining concentration of this compound.
-
Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation kinetics.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.
-
Acid Hydrolysis: Treat a solution of this compound with a mild acid (e.g., 0.1 N HCl) and heat if necessary (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat a solution of this compound with a mild base (e.g., 0.1 N NaOH) at room temperature or with gentle heating.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution of this compound to high temperature (e.g., 80°C).
-
Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp or a photostability chamber).
-
Analysis: Analyze the stressed samples by HPLC or LC-MS to separate and identify the degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Logical relationships in this compound degradation.
References
- 1. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridoid blue-based pigments of Genipa americana L. (Rubiaceae) extract: Influence of pH and temperature on color stability and antioxidant capacity during in vitro simulated digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid Nanoparticles Loaded with Iridoid Glycosides: Development and Optimization Using Experimental Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal Degradation Kinetics and pH-Rate Profiles of Iriflophenone 3,5-C-β-d-diglucoside, Iriflophenone 3-C-β-d-Glucoside and Mangiferin in Aquilaria crassna Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
"Minimizing batch-to-batch variability in Sylvestroside I experiments"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability in experiments involving Sylvestroside I.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
A1: this compound is an iridoid glycoside isolated from the plant Acicarpha tribuloides. It is a natural compound investigated for its potential therapeutic properties, primarily in the areas of inflammation and neuroprotection. Researchers typically use this compound in cell-based assays and animal models to explore its mechanisms of action and potential as a drug lead.
Q2: What are the common causes of batch-to-batch variability when working with this compound?
A2: As a natural product, the purity and consistency of this compound can vary between batches. Key factors contributing to this variability include:
-
Purity: The percentage of this compound in the supplied powder can differ.
-
Impurities: The presence and concentration of other structurally related compounds or contaminants from the extraction and purification process can vary.
-
Solubility and Stability: Differences in the physical properties of the powder from batch to batch can affect its solubility and stability in solution.
-
Storage and Handling: Improper storage conditions (e.g., exposure to light, moisture, or fluctuating temperatures) can lead to degradation of the compound.
Q3: How should I prepare and store this compound to ensure consistency?
A3: To maintain the integrity of this compound across experiments:
-
Storage: Store the solid compound at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO). It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing dilute aqueous solutions for extended periods.
Q4: How can I qualify a new batch of this compound before starting my experiments?
A4: Before using a new batch, it is advisable to perform a quality control check. This can include:
-
Analytical Validation: Use techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the purity and identity of the compound. Compare the results with the certificate of analysis provided by the supplier.
-
Functional Assay: Perform a small-scale pilot experiment to compare the biological activity of the new batch with a previous, well-characterized batch. This will help in determining if any adjustments to the experimental concentration are needed.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Inconsistent or Unexpected Results Between Experiments
| Potential Cause | Troubleshooting Steps |
| Batch-to-Batch Variability | 1. Review Certificate of Analysis: Compare the purity and impurity profiles of the different batches used. 2. Qualify New Batches: Before starting a new set of experiments, run a simple, standardized assay to compare the potency of the new batch to a previously used batch. 3. Normalize Concentration: Adjust the concentration of this compound based on the purity of the specific batch to ensure consistent active compound concentration. |
| Compound Degradation | 1. Check Storage Conditions: Ensure that the solid compound and stock solutions have been stored correctly. 2. Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored stock solution for each experiment. 3. Perform Stability Test: If degradation is suspected, the stability of this compound in the experimental solvent and conditions can be assessed over time using HPLC. |
| Experimental Procedure Drift | 1. Standardize Protocols: Ensure that all experimental steps, including incubation times, reagent concentrations, and cell densities, are consistent across all experiments. 2. Use Control Groups: Always include appropriate positive and negative controls in every experiment to monitor for assay performance and variability. |
Issue 2: Poor Solubility of this compound
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent | 1. Consult Supplier Data: Check the supplier's datasheet for recommended solvents. DMSO is a common choice for initial stock solutions. 2. Test Different Solvents: If solubility remains an issue, test other biocompatible solvents. |
| Precipitation in Aqueous Media | 1. Optimize Final Solvent Concentration: When diluting the DMSO stock in aqueous media, ensure the final DMSO concentration is low enough to be tolerated by the cells and to keep this compound in solution. 2. Use a Surfactant: In some cases, a small amount of a non-ionic surfactant (e.g., Tween 20) can help to maintain solubility in aqueous solutions. 3. Sonication: Briefly sonicate the solution to aid in dissolution. |
Quantitative Data on Batch-to-Batch Variability
While specific data for this compound is not publicly available, the following table provides a representative example of the type of variability that can be observed between different batches of a purified natural product.
| Parameter | Batch A | Batch B | Batch C |
| Purity (by HPLC) | 98.5% | 96.2% | 99.1% |
| Major Impurity 1 | 0.8% | 1.5% | 0.4% |
| Major Impurity 2 | 0.3% | 0.9% | 0.2% |
| EC50 in Anti-inflammatory Assay | 10.2 µM | 12.5 µM | 9.8 µM |
Note: This data is illustrative and serves to highlight the potential for variation. It is crucial to obtain the certificate of analysis for each specific batch of this compound.
Experimental Protocols
General Protocol for In Vitro Anti-Inflammatory Assay (LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages)
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the this compound solutions. Incubate for 1 hour.
-
LPS Stimulation: Add lipopolysaccharide (LPS) to each well (final concentration of 1 µg/mL) to induce an inflammatory response. Include a vehicle control group without LPS and a positive control group with a known anti-inflammatory agent.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Nitric Oxide Measurement: Measure the amount of nitric oxide (NO) in the culture supernatant using the Griess reagent assay according to the manufacturer's protocol.
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed effects are not due to cytotoxicity.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value for this compound.
General Protocol for In Vitro Neuroprotection Assay (H2O2-induced Oxidative Stress in SH-SY5Y Cells)
-
Cell Seeding and Differentiation: Seed SH-SY5Y neuroblastoma cells in a 96-well plate. Differentiate the cells into a neuronal phenotype by treating with retinoic acid for 5-7 days.
-
Pre-treatment with this compound: Remove the differentiation medium and pre-treat the cells with various concentrations of this compound for 24 hours.
-
Induction of Oxidative Stress: Expose the cells to hydrogen peroxide (H2O2) at a pre-determined toxic concentration for a specified period (e.g., 2-4 hours).
-
Recovery: Remove the H2O2-containing medium and replace it with fresh medium containing this compound. Incubate for another 24 hours.
-
Cell Viability Assessment: Measure cell viability using an appropriate assay (e.g., MTT, LDH release) to quantify the neuroprotective effect of this compound.
-
Data Analysis: Compare the viability of cells treated with this compound and H2O2 to those treated with H2O2 alone.
Signaling Pathways and Experimental Workflows
This compound Experimental Workflow
Caption: A generalized workflow for conducting experiments with this compound.
Potential NF-κB Signaling Pathway Modulation by this compound
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Potential MAPK Signaling Pathway Modulation by this compound
Caption: Potential modulation of the MAPK signaling cascade by this compound.
"Refining dosage and administration of Sylvestroside I for animal studies"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the dosage and administration of Sylvestroside I for animal studies.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its basic properties?
This compound is a complex iridoid glycoside isolated from plants such as Acicarpha tribuloides and Dipsacus asper.[1][2][3] It is classified among terpenoids and is noted for its potential pharmacological activities, including anti-inflammatory and neuroprotective effects.[4][5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 71431-22-6 | [1][3] |
| Molecular Formula | C33H48O19 | [1] |
| Molecular Weight | 748.72 g/mol | [1][3] |
| Appearance | White to off-white powder | Inferred from supplier data |
| Storage | Store powder at -20°C. Stock solutions should be stored in aliquots at -80°C (up to 6 months) or -20°C (up to 1 month). Avoid repeated freeze-thaw cycles. | Inferred from supplier data |
2. What is a good starting dose for this compound in rodent studies?
Currently, there are no published studies that have determined a specific dose for this compound in animal models. However, based on studies involving other iridoid glycosides and extracts from Dipsacus asper, a general starting range can be extrapolated.
Table 2: Example Oral Dosages of Iridoid Glycosides in Rodent Models
| Compound/Extract | Animal Model | Dosage Range | Observed Effect | Source |
| Iridoid Glycosides (Morinda officinalis) | Mice/Rats | 50-200 mg/kg | Anti-inflammatory, Analgesic | [5] |
| Iridoid Glycosides (Corni Fructus) | Mice | 200-400 mg/kg | Antidiabetic, Hepatoprotective | [7] |
| Oleocanthal (secoiridoid) | Mice | 10-250 mg/kg | Safety/Toxicity Assessment | [8] |
| Dipsacus asperoides Extract | Rats | 200 mg/kg | Anti-osteoarthritic | [6] |
| Iridoids Rich Fraction (Valeriana jatamansi) | Mice | LD50 > 2000 mg/kg | Acute Toxicity | [9] |
Recommendation: For initial efficacy studies with this compound, a starting oral dose in the range of 25-50 mg/kg is a reasonable starting point. For toxicity assessments, doses may be escalated significantly. It is critical to perform a dose-ranging study to determine the optimal dose for your specific model and endpoint.
3. What are the potential mechanisms of action for this compound?
While the exact signaling pathways for this compound are not yet elucidated, studies on other iridoid glycosides suggest potential involvement in modulating inflammatory responses. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways are common targets for the anti-inflammatory effects of these compounds.[5] Iridoid glycosides have also been shown to have antioxidant properties, potentially through activation of the Keap1-Nrf2 signaling pathway .[10][11][12]
Below is a diagram illustrating the potential inhibitory effect of this compound on a pro-inflammatory signaling cascade.
Caption: Potential inhibition of MAPK and NF-κB pathways by this compound.
Troubleshooting Guides
Issue 1: Poor Solubility and Dosing Vehicle Preparation
Problem: this compound powder does not dissolve well in aqueous vehicles like saline or PBS, leading to inaccurate dosing.
Solution: Due to its complex glycosidic structure, this compound is expected to have limited water solubility. A stepwise approach using co-solvents is recommended.
Experimental Protocol: Vehicle Preparation for Oral Gavage
-
Initial Dissolution: First, attempt to dissolve this compound in a small amount of a biocompatible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice.
-
Solubilizing Agents: Add a surfactant such as Tween® 80 or a polyethylene glycol (e.g., PEG300, PEG400) to the DMSO solution.[13] This helps to keep the compound in solution when the aqueous phase is added.
-
Aqueous Phase: Slowly add the aqueous vehicle (e.g., saline or PBS) to the organic mixture while vortexing or sonicating.[14]
-
Final Concentration: Ensure the final concentration of organic solvents is minimized to avoid toxicity. A common final vehicle composition is 5-10% DMSO, 5-10% Tween® 80, and 80-90% saline.[13] The final DMSO concentration should ideally be below 5% for most in vivo applications.
-
Observation: Always observe the final formulation for any precipitation before administration. If precipitation occurs, adjust the solvent ratios or gently warm the solution (if the compound is heat-stable).
Table 3: Common Vehicle Formulations for Poorly Soluble Compounds
| Vehicle Component | Purpose | Typical Final Concentration (Oral) | Notes |
| DMSO | Primary organic solvent | < 10% | Can be toxic at higher concentrations. |
| PEG300 / PEG400 | Co-solvent/Solubilizer | 10 - 40% | Generally considered safe. |
| Tween® 80 / Kolliphor® EL | Surfactant/Emulsifier | 1 - 10% | Prevents precipitation in aqueous solutions. |
| Carboxymethylcellulose (CMC) | Suspending agent | 0.5 - 1% (w/v) | Use for suspensions, not solutions. Requires continuous mixing. |
| Saline / PBS | Aqueous vehicle | q.s. to 100% | Should be sterile and isotonic. |
Experimental Protocol: Preparation of an Intravenous Formulation
Caution: Intravenous formulations must be sterile, pyrogen-free, and completely free of particulates to prevent embolism.[14][15]
-
Solubility Testing: Determine the solubility of this compound in IV-compatible solvents like DMSO, ethanol, or specialized solubilizers such as Solutol® HS 15.
-
Dilution: Prepare a concentrated stock solution in the chosen organic solvent.
-
Sterile Filtration: Slowly dilute the stock solution with a sterile injectable-grade aqueous vehicle (e.g., 0.9% Sodium Chloride for Injection, USP). The final formulation must be passed through a 0.22 µm sterile filter to remove any particulates and ensure sterility.[15]
-
Volume & Concentration: The final concentration of the organic solvent must be very low (e.g., <5% DMSO) and the injection volume should be appropriate for the animal model (see Table 4).
-
Visual Inspection: Before injection, visually inspect every dose against a dark and light background to ensure it is a clear, particle-free solution.
Issue 2: Animal Stress and Administration Route Selection
Problem: Oral gavage is causing significant stress to the animals, potentially confounding experimental results. Intravenous injection is difficult and has a low success rate.
Solution: Refine administration techniques and consider less stressful alternatives where appropriate.
Workflow: Selecting and Refining Administration Route
References
- 1. This compound | CAS#:71431-22-6 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A New Iridoid Glycoside from the Roots of Dipsacus asper - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iridoid glycosides from Morinda officinalis How. exert anti-inflammatory and anti-arthritic effects through inactivating MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Dipsacus asperoides Extract on Monosodium Iodoacetate–Induced Osteoarthritis in Rats Based on Gene Expression Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective Effects of Iridoid Glycoside from Corni Fructus on Type 2 Diabetes with Nonalcoholic Fatty Liver in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of safety of iridoids rich fraction from Valeriana jatamansi Jones: Acute and sub-chronic toxicity study in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Signaling pathways activated by the phytochemical nordihydroguaiaretic acid contribute to a Keap1-independent regulation of Nrf2 stability: Role of glycogen synthase kinase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gypenoside XLIX Activates the Sirt1/Nrf2 Signaling Pathway to Inhibit NLRP3 Inflammasome Activation to Alleviate Septic Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. az.research.umich.edu [az.research.umich.edu]
Validation & Comparative
A Comparative Analysis of Sylvestroside I and Its Analogs in Inflammation and Liver Protection
For Immediate Release
[City, State] – November 17, 2025 – A comprehensive analysis of Sylvestroside I and its analogs, a class of iridoid glycosides, reveals their potential as potent anti-inflammatory and hepatoprotective agents. This guide provides a detailed comparison of their biological activities, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of natural product-based therapeutics.
This compound, originally isolated from Acicarpha tribuloides, and its analogs, including Sylvestroside III and Sylvestroside IV found in Pterocephalus hookeri, belong to a group of bis-iridoid glycosides.[1] These compounds have garnered scientific interest for their significant pharmacological effects, particularly in modulating inflammatory pathways and protecting liver cells from damage.
Comparative Biological Activity
The anti-inflammatory and hepatoprotective properties of this compound and its analogs have been evaluated in various in vitro and in vivo models. While direct comparative studies with extensive quantitative data remain limited, the available evidence suggests that these iridoid glycosides share common mechanisms of action, primarily centered around the inhibition of the NF-κB signaling pathway.
Anti-inflammatory Effects
Iridoid glycosides, as a class, are well-documented for their anti-inflammatory activities.[1] The primary mechanism underlying this effect is the suppression of pro-inflammatory mediators. For instance, Dipasperoside B, an iridoid glucoside trimer from Dipsacus asper, has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages with an IC50 value of 21.3 μM, comparable to the positive control, L-NMMA (IC50 22.6 μM).[2] Similarly, asperuloside and asperulosidic acid have demonstrated the ability to decrease the production of NO, prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in LPS-stimulated RAW 264.7 cells.[3][4]
Hepatoprotective Effects
The liver-protective capabilities of iridoid glycosides are another area of significant research.[5][6] Natural products containing these compounds have been traditionally used to treat liver ailments.[6] The hepatoprotective effects are often attributed to their antioxidant properties and their ability to mitigate cellular damage induced by toxins. For example, total iridoid glycosides from Paederia scandens have been shown to significantly decrease the levels of serum aspartate aminotransferase (AST) and alanine aminotransferase (ALT) in a CCl4-induced liver injury model in rats.[6]
Quantitative Data Summary
To facilitate a clear comparison, the following table summarizes the available quantitative data on the anti-inflammatory activity of selected iridoid glycosides. Data for this compound and its direct analogs are currently limited in publicly accessible literature.
| Compound/Extract | Assay | Cell Line/Model | Endpoint | IC50/EC50 | Reference |
| Dipasperoside B | Nitric Oxide Production | RAW264.7 | NO Inhibition | 21.3 μM | [2] |
| Asperuloside | Multiple | RAW 264.7 | Inhibition of NO, PGE2, TNF-α, IL-6 | Not specified | [3][4] |
| Asperulosidic Acid | Multiple | RAW 264.7 | Inhibition of NO, PGE2, TNF-α, IL-6 | Not specified | [3][4] |
| Total Iridoid Glycosides (Paederia scandens) | CCl4-induced hepatotoxicity | Rats | Reduction of AST, ALT | Not applicable | [6] |
Mechanism of Action: The NF-κB Signaling Pathway
A central mechanism through which this compound and its analogs likely exert their anti-inflammatory effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4][7] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.
In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.[3][4]
Iridoid glycosides such as asperuloside have been shown to suppress the phosphorylation of IκB-α, thereby preventing NF-κB activation.[3][4] This inhibitory action on the NF-κB pathway represents a critical molecular target for the anti-inflammatory activity of this compound and its analogs.
Caption: NF-κB signaling pathway and the inhibitory action of this compound and its analogs.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of anti-inflammatory and hepatoprotective activities of iridoid glycosides.
Carrageenan-Induced Paw Edema in Rats (In vivo Anti-inflammatory Assay)
This widely used model assesses the acute anti-inflammatory activity of a compound.[1][8][9]
-
Animals: Male Wistar rats (150-200 g) are used.
-
Procedure:
-
Animals are fasted for 12 hours before the experiment with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
The test compound (e.g., this compound or analog) or vehicle (control) is administered orally or intraperitoneally.
-
After a specific time (e.g., 30 or 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Nitric Oxide (NO) Production Assay (Griess Assay) (In vitro Anti-inflammatory Assay)
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.[3][10][11][12][13]
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of the test compound for 1-2 hours.
-
Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL).
-
After 24 hours of incubation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
The absorbance is measured at 540-550 nm using a microplate reader.
-
-
Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control.
NF-κB Luciferase Reporter Assay (In vitro Mechanism of Action Assay)
This assay quantifies the activation of the NF-κB transcription factor.[14][15][16][17][18][19]
-
Cell Line: A cell line (e.g., HEK293T or HeLa) stably or transiently transfected with a luciferase reporter construct containing NF-κB binding sites in its promoter.
-
Procedure:
-
Cells are seeded in a 96-well plate.
-
Cells are pre-treated with the test compound for 1-2 hours.
-
NF-κB activation is induced with a stimulant such as TNF-α (e.g., 10 ng/mL).
-
After a defined incubation period (e.g., 6-8 hours), cells are lysed.
-
The luciferase substrate is added to the cell lysate, and luminescence is measured using a luminometer.
-
-
Data Analysis: Luciferase activity is normalized to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. The percentage of NF-κB inhibition is calculated relative to the TNF-α-treated control.
Western Blot Analysis of IκBα Phosphorylation (In vitro Mechanism of Action Assay)
This technique is used to detect the phosphorylation of IκBα, a key step in NF-κB activation.[4][7][20][21][22]
-
Cell Line: RAW 264.7 or other suitable cell lines.
-
Procedure:
-
Cells are cultured and treated with the test compound and stimulant (e.g., LPS) as described for the NO assay.
-
At specific time points, cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated IκBα (p-IκBα).
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection.
-
The signal is visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The intensity of the p-IκBα band is quantified and normalized to the intensity of a loading control (e.g., β-actin or total IκBα).
Conclusion
This compound and its analogs represent a promising class of natural compounds with significant anti-inflammatory and hepatoprotective potential. Their mechanism of action, likely involving the inhibition of the NF-κB signaling pathway, makes them attractive candidates for further investigation and development as therapeutic agents. This guide provides a foundational understanding for researchers to build upon, encouraging further studies to elucidate the full pharmacological profile and structure-activity relationships of these intriguing molecules. The detailed experimental protocols provided herein offer a standardized approach for the continued evaluation of these and other natural products.
References
- 1. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dipasperoside B, a New Trisiridoid Glucoside from Dipsacus asper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hepatoprotective activity of total iridoid glycosides isolated from Paederia scandens (lour.) Merr. var. tomentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dipsacus inermis Wall. modulates inflammation by inhibiting NF-κB pathway: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Lignans and Iridoid Glycosides from Dipsacus asper Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. A new iridoid glycoside from the roots of Dipsacus asper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing the Biopharmacological Characteristics of Asperosaponin VI: Unveiling Dynamic Self-Assembly Phase Transitions in the Gastrointestinal Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A New Iridoid Glycoside from the Roots of Dipsacus asper - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New Lignans and Iridoid Glycosides from Dipsacus asper Wall [mdpi.com]
- 16. Positive regulation Asperosaponin VI accumulation by DaERF9 through JA signaling in Dipsacus asper - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Research on the Mechanism of Asperosaponin VI for Treating Recurrent Spontaneous Abortion by Bioinformatics Analysis and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. d-nb.info [d-nb.info]
- 20. researchgate.net [researchgate.net]
- 21. Structure-Hepatoprotective Activity Relationship Study of Iridoids | Semantic Scholar [semanticscholar.org]
- 22. pubs.acs.org [pubs.acs.org]
Comparative Guide to Analytical Methods for Iridoid Glycosides: A Focus on Cross-Validation Principles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sylvestroside I, an iridoid glycoside isolated from Acicarpha tribuloides, represents a class of bicyclic monoterpenes that are of growing interest in pharmaceutical research due to their diverse biological activities.[1] Robust and reliable analytical methods are crucial for the accurate quantification of these compounds in various matrices during research, development, and quality control. Cross-validation of these methods ensures consistency and reliability of results across different laboratories or when methods are changed.
Due to a lack of publicly available, specific cross-validation studies for this compound, this guide provides a comparative overview of validated analytical methods for structurally similar iridoid glycosides. The principles and methodologies presented here can be directly applied to the analysis of this compound. This guide focuses on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), two of the most common and powerful techniques for the analysis of these compounds.[2][3][4][5]
Comparison of Analytical Method Validation Parameters
The following table summarizes the validation parameters for different analytical methods used for the quantification of various iridoid glycosides and other relevant plant-derived compounds. This data provides a baseline for what can be expected from a well-validated method.
| Analytical Method | Analyte(s) | Linearity (Correlation Coefficient, r²) | Range | Accuracy (% Recovery) | Precision (RSD %) | LOD | LOQ | Reference |
| HPLC-UV | Harpagoside, 8-p-coumaroyl-harpagide | > 0.999 | 0.01 - 0.5 mg/mL | 98.7 - 101.2% | < 2% | Not Reported | Not Reported | [2][3] |
| UPLC-PDA | Geniposidic acid, Scyphiphin D, Ulmoidoside A, C, B, D | > 0.999 | Not Reported | 90.83 - 115.30% | < 2.34% | < 0.102 µg/mL | < 0.322 µg/mL | [4] |
| HPLC-UV | Hederacoside C | 0.9992 | 0.03–0.15 mg/mL | 99.69 - 100.90% | < 2% | 0.011 mg/mL | 0.032 mg/mL | [6] |
| HPLC-UV | Myconoside, Paucifloside, and others | Not Reported | Not Reported | 87.2 - 109.8% | 1.6 - 6.9% | 0.042 - 0.18 µg/mL | Not Reported | [7] |
| LC-MS/MS | 16 Phytoestrogens | ≥ 0.97 | Not Reported | 66 - 113% | < 15% | Not Reported | 0.008–3.541 ng/mL | [8] |
| UPLC-MS/MS | 6 Phytoestrogens | > 0.99 | 10–800 ng/mL | Not Reported | < 15% | Not Reported | 5 - 10.78 ng/mL | [9] |
| UPLC-Q/Orbitrap-HRMS | 15 Cytotoxic Drugs | > 0.99 | 0.5 - 1000 ng/mL | Not Reported | < 15% | Not Reported | ~1 ng/mL | [10] |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; UPLC-PDA: Ultra-Performance Liquid Chromatography with Photodiode Array Detector; UPLC-Q/Orbitrap-HRMS: Ultra-Performance Liquid Chromatography-Quadrupole/Orbitrap High-Resolution Mass Spectrometry.
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are generalized experimental protocols for HPLC-UV and LC-MS/MS analysis of iridoid glycosides, based on published methods for similar compounds.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the quantification of iridoid glycosides due to its robustness and accessibility.
a. Sample Preparation:
-
Extraction: A known quantity of the plant material or sample matrix is extracted with a suitable solvent, such as methanol or a methanol/water mixture, often facilitated by sonication.[11] The extraction parameters (e.g., solvent-to-solid ratio, extraction time, and temperature) should be optimized for the specific compound and matrix.
-
Filtration: The resulting extract is filtered through a 0.22 or 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.[11]
b. Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used for the separation of iridoid glycosides.[6]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically employed to achieve good separation.[12]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: UV detection is performed at a wavelength where the analyte exhibits maximum absorbance, which for many iridoid glycosides is around 205 nm or 280 nm.[6][7]
-
Temperature: The column is often maintained at a constant temperature (e.g., 30 °C) to ensure reproducibility of retention times.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for the analysis of low-concentration analytes in complex matrices.
a. Sample Preparation:
-
Extraction: Similar to the HPLC-UV method, extraction is typically performed with an organic solvent.[11]
-
Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step may be included to remove interfering substances.
-
Dilution: The filtered extract is often diluted with the initial mobile phase before injection.
b. Chromatographic Conditions:
-
Column: A reversed-phase C18 or a more specialized column like a biphenyl column can be used.
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol, both typically containing a small amount of an additive like formic acid (0.1%) to improve ionization, is common.[11]
-
Flow Rate: Flow rates can vary depending on the column dimensions and are often in the range of 0.3-0.6 mL/min.[11]
c. Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) is commonly used, and can be operated in either positive or negative ion mode, depending on the analyte's structure.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, which involves monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. This provides high selectivity and sensitivity.
Workflow for Analytical Method Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of analytical methods. This process ensures that a new or modified analytical method produces results that are equivalent to an established, validated method.
Caption: Workflow for the cross-validation of analytical methods.
Signaling Pathway of Method Validation
The following diagram illustrates the logical relationship between the core components of analytical method validation, ensuring the method is fit for its intended purpose.
Caption: Core parameters of analytical method validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Validated RP HPLC-PAD Method for the Determination of Hederacoside C in Ivy-Thyme Cough Syrup - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A high-throughput method for dereplication and assessment of metabolite distribution in Salvia species using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of Synthetic vs. Natural Sylvestroside I: An Examination of Bioactivity
A comprehensive review of existing scientific literature reveals a significant gap in the direct comparative analysis of the bioactivity of synthetic versus natural Sylvestroside I. While the iridoid glycoside this compound has been identified from natural sources, specific data on its biological activity, such as anti-inflammatory and antioxidant properties, remains largely uncharacterized. Furthermore, to date, there are no published reports on the total synthesis of this compound, precluding any experimental comparison between a synthetic and a naturally derived version of the molecule.
This guide aims to provide a framework for such a future comparison by outlining the necessary experimental protocols and data presentation formats. It will also discuss the general bioactivities of related iridoid glycosides to offer a potential, albeit speculative, context for the anticipated properties of this compound.
Introduction to this compound
This compound is an iridoid glycoside that has been isolated from Acicarpha tribuloides, a plant native to South America. Iridoids are a class of secondary metabolites found in a variety of plants and are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and hepatoprotective effects.[1][2] The complex structure of these molecules, featuring a fused cyclopentanopyran ring system, often makes their chemical synthesis a challenging endeavor.
Hypothetical Comparison of Bioactivity: A Framework
In the absence of direct experimental data for this compound, a comparative study would necessitate the following:
-
Total Synthesis of this compound: The first crucial step would be the development of a successful total synthesis pathway for this compound. This would provide a source of the synthetic compound with a well-defined structure and purity.
-
Isolation and Purification of Natural this compound: Concurrently, a standardized protocol for the extraction, isolation, and purification of this compound from Acicarpha tribuloides would be required to ensure a high-purity natural sample for comparison.
-
Comparative Bioactivity Studies: Once both synthetic and natural samples are available, a battery of in vitro and in vivo assays would be performed to compare their biological activities.
Key Bioactivity Assays and Methodologies
The following sections detail the experimental protocols that would be essential for a robust comparison of synthetic and natural this compound.
Anti-inflammatory Activity
Inflammation is a complex biological response, and its modulation is a key therapeutic target. The anti-inflammatory potential of this compound would be investigated using assays that target different aspects of the inflammatory cascade.
Experimental Protocols:
-
Inhibition of Nitric Oxide (NO) Production in Macrophages:
-
Cell Line: RAW 264.7 murine macrophages.
-
Methodology: Cells are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Various concentrations of synthetic and natural this compound are co-incubated with the cells. The amount of NO produced is quantified using the Griess reagent. The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of each compound.
-
-
Inhibition of Pro-inflammatory Cytokine Production:
-
Cell Line: Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1).
-
Methodology: Cells are stimulated with LPS or another appropriate stimulus in the presence of varying concentrations of synthetic and natural this compound. The levels of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), in the cell supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Inhibition of Cyclooxygenase (COX) Enzymes:
-
Assay: In vitro COX-1 and COX-2 inhibitory screening assays.
-
Methodology: The ability of synthetic and natural this compound to inhibit the activity of purified COX-1 and COX-2 enzymes is measured using commercially available assay kits. This helps to determine the selectivity of the compound towards the inducible COX-2 enzyme, which is a key target for anti-inflammatory drugs.
-
Antioxidant Activity
Oxidative stress is implicated in the pathogenesis of numerous diseases. The antioxidant capacity of this compound would be assessed using a variety of assays that measure different aspects of radical scavenging and reducing power.
Experimental Protocols:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Methodology: The ability of synthetic and natural this compound to donate a hydrogen atom and scavenge the stable free radical DPPH is measured spectrophotometrically. The decrease in absorbance of the DPPH solution in the presence of the test compounds is used to calculate the percentage of radical scavenging activity and the IC50 value.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
-
Methodology: This assay measures the ability of the test compounds to scavenge the pre-formed ABTS radical cation. The reduction in the absorbance of the ABTS radical cation solution is monitored spectrophotometrically to determine the antioxidant capacity, often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
-
Ferric Reducing Antioxidant Power (FRAP) Assay:
-
Methodology: This assay measures the ability of the test compounds to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a colored ferrous-tripyridyltriazine complex is measured spectrophotometrically. The reducing power of the samples is compared to a standard curve of a known antioxidant, such as ferrous sulfate.
-
Data Presentation
To facilitate a clear and direct comparison, all quantitative data from the bioactivity assays would be summarized in a tabular format.
Table 1: Hypothetical Comparison of the Bioactivity of Synthetic vs. Natural this compound
| Bioactivity Assay | Parameter | Synthetic this compound | Natural this compound |
| Anti-inflammatory Activity | |||
| NO Inhibition (RAW 264.7) | IC50 (µM) | Data to be determined | Data to be determined |
| TNF-α Inhibition (PBMCs) | IC50 (µM) | Data to be determined | Data to be determined |
| IL-6 Inhibition (PBMCs) | IC50 (µM) | Data to be determined | Data to be determined |
| COX-1 Inhibition | IC50 (µM) | Data to be determined | Data to be determined |
| COX-2 Inhibition | IC50 (µM) | Data to be determined | Data to be determined |
| Antioxidant Activity | |||
| DPPH Scavenging | IC50 (µM) | Data to be determined | Data to be determined |
| ABTS Scavenging | TEAC (mM Trolox/mg) | Data to be determined | Data to be determined |
| FRAP | FRAP Value (mM Fe²⁺/g) | Data to be determined | Data to be determined |
Signaling Pathway and Experimental Workflow Diagrams
Visual representations are crucial for understanding the complex biological processes and experimental designs.
Potential Anti-inflammatory Signaling Pathway of this compound
Many anti-inflammatory compounds exert their effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. The diagram below illustrates a hypothetical mechanism by which this compound might inhibit inflammation.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal of Sylvestroside I
Pre-Disposal and Handling Considerations
Before beginning any work that will generate Sylvestve I waste, it is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and to have a designated waste disposal plan in place. Laboratory personnel should be thoroughly trained on the proper handling, storage, labeling, and disposal of hazardous wastes.
When handling Sylvestroside I, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedures for this compound Waste
Given the absence of specific data classifying this compound as non-hazardous, it should be treated as a hazardous chemical waste. The following steps outline the proper disposal procedure:
-
Waste Characterization and Segregation :
-
Unless confirmed to be non-hazardous by your institution's EHS office, all this compound waste, including solutions, contaminated materials (e.g., pipette tips, gloves), and spill cleanup materials, should be treated as hazardous waste.
-
Segregate this compound waste from other waste streams. For instance, collect aqueous solutions separately from organic solvent waste.[1] Do not mix incompatible chemicals.[2]
-
-
Containerization :
-
Use a designated, compatible, and leak-proof container for collecting this compound waste.[1][3] Plastic containers are often preferred.[3]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Include the concentration and the date when waste was first added to the container.
-
Keep the waste container securely closed at all times, except when adding waste.[2][3][4]
-
-
Storage in a Satellite Accumulation Area (SAA) :
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][3]
-
The SAA must be inspected weekly for any signs of leakage.[2]
-
There are limits on the amount of waste that can be accumulated in an SAA (e.g., a maximum of 55 gallons of hazardous waste or one quart for acutely toxic waste).[3]
-
-
Disposal Request and Pick-up :
-
Once the container is full or you have finished the work generating this waste, contact your institution's EHS or hazardous waste management program to arrange for pick-up.[3][4]
-
Do not dispose of this compound waste by pouring it down the sink or in the regular trash.[4][5] Evaporation of chemical waste is also prohibited.[4]
-
-
Disposal of Empty Containers :
-
A container that held this compound should be managed as hazardous waste unless properly decontaminated.
-
If the compound is determined to be an acute hazardous waste, the container must be triple-rinsed with a suitable solvent.[4] The rinsate must be collected and disposed of as hazardous waste.[1][4]
-
After appropriate rinsing (if applicable), deface or remove all chemical labels from the empty container before disposing of it as regular trash.[4]
-
Quantitative Data Summary
| Aspect | Guideline | Source |
| SAA Maximum Volume | 55 gallons of hazardous waste | [3] |
| SAA Maximum Volume (Acutely Toxic) | 1 quart of liquid or 1 kilogram of solid | [3] |
| Container Rinsing | Triple rinse with solvent equal to ~5% of container volume | [4] |
| pH for Drain Disposal (if permitted) | Greater than 5.0 and less than 12.5 | [2] |
Experimental Protocols
The primary "protocol" for chemical disposal is adherence to regulatory guidelines. The key steps are outlined above and are based on general laboratory chemical waste management principles from various university and safety guidelines.[1][2][3][4] The critical determination of whether a chemical is hazardous is defined by the U.S. Environmental Protection Agency (EPA) based on characteristics of ignitability, corrosivity, reactivity, and toxicity.[3] In the absence of specific data for this compound, a conservative approach of treating it as hazardous is recommended.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
